molecular formula C25H30N4O3 B7634857 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide

2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide

Cat. No. B7634857
M. Wt: 434.5 g/mol
InChI Key: OXGGVAVIDHARPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. It is a promising molecule for cancer research due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide inhibits the activity of the Aurora A kinase, which is a protein involved in cell division. By inhibiting this protein, 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide prevents cancer cells from dividing and growing. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide has been found to have several biochemical and physiological effects. It induces cell cycle arrest in cancer cells, leading to apoptosis. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide in lab experiments is its specificity for the Aurora A kinase. This allows researchers to study the effects of inhibiting this protein on cancer cells without affecting other proteins. However, one limitation is that 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide may not be effective in all types of cancer cells. Additionally, the use of 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide in lab experiments may not accurately reflect its effectiveness in human patients.

Future Directions

There are several future directions for research on 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide. One direction is to study its effectiveness in combination with other cancer treatments, such as immunotherapy. Another direction is to investigate the use of 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide in combination with other Aurora kinase inhibitors. Additionally, researchers could study the effects of 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide on cancer stem cells, which are thought to be responsible for cancer recurrence. Finally, the development of more potent and selective Aurora kinase inhibitors could lead to the discovery of new cancer treatments.

Synthesis Methods

The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide involves several steps, including the reaction of 2-bromo-1-(2-methoxyphenyl)piperidin-3-amine with 3-(1H-indol-3-yl)-2-nitropropionic acid, followed by reduction and acetylation. The final product is obtained through crystallization.

Scientific Research Applications

2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-17(30)27-22(14-18-15-26-21-10-4-3-9-20(18)21)25(31)28-19-8-7-13-29(16-19)23-11-5-6-12-24(23)32-2/h3-6,9-12,15,19,22,26H,7-8,13-14,16H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGGVAVIDHARPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCN(C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide

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